molecular formula C7H7N3O6S B14003634 N-methyl-N,4-dinitrobenzenesulfonamide CAS No. 86674-15-9

N-methyl-N,4-dinitrobenzenesulfonamide

Katalognummer: B14003634
CAS-Nummer: 86674-15-9
Molekulargewicht: 261.21 g/mol
InChI-Schlüssel: UKMIGODJFKRPMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-N,4-dinitrobenzenesulfonamide is an organic compound with the molecular formula C7H7N3O6S It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with nitro groups and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N,4-dinitrobenzenesulfonamide typically involves the nitration of N-methylbenzenesulfonamide. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid. The nitration process introduces nitro groups at the para position relative to the sulfonamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-N,4-dinitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents.

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: N-methyl-N,4-diaminobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-methyl-N,4-dinitrobenzenesulfonic acid.

Wissenschaftliche Forschungsanwendungen

N-methyl-N,4-dinitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for certain enzymes.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N-methyl-N,4-dinitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-nitrobenzenesulfonamide: Lacks the methyl group and has different reactivity and applications.

    N-methylbenzenesulfonamide: Lacks the nitro groups and has different chemical properties.

    2,4-dinitrobenzenesulfonamide: Has nitro groups at different positions, leading to different reactivity.

Uniqueness

N-methyl-N,4-dinitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both nitro and sulfonamide groups allows for diverse chemical transformations and interactions with biological molecules.

Eigenschaften

CAS-Nummer

86674-15-9

Molekularformel

C7H7N3O6S

Molekulargewicht

261.21 g/mol

IUPAC-Name

N-methyl-N,4-dinitrobenzenesulfonamide

InChI

InChI=1S/C7H7N3O6S/c1-8(10(13)14)17(15,16)7-4-2-6(3-5-7)9(11)12/h2-5H,1H3

InChI-Schlüssel

UKMIGODJFKRPMU-UHFFFAOYSA-N

Kanonische SMILES

CN([N+](=O)[O-])S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.